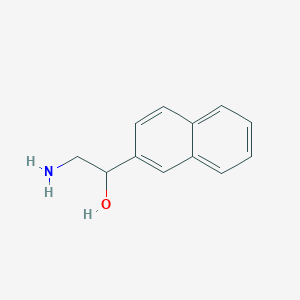

2-Amino-1-(2-naphthyl)-1-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-naphthalen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJHAXAIVJIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370700 | |

| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4899-26-7, 5696-74-2 | |

| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(naphthalen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(2-naphthyl)-1-ethanol is a chiral amino alcohol that holds significant interest within the realms of pharmaceutical research and synthetic chemistry. Its rigid naphthalene backbone combined with the versatile amino alcohol functionality makes it a valuable chiral building block and a pharmacologically relevant scaffold. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its stereoselective synthesis and chiral resolution, an exploration of its potential pharmacological applications, and robust analytical techniques for its characterization and enantiomeric purity assessment. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds, distinguished by the presence of vicinal amino and hydroxyl groups on a stereogenic carbon framework. This structural motif is a cornerstone in the synthesis of numerous biologically active molecules and serves as a highly effective chiral auxiliary and ligand in asymmetric catalysis. The unique properties of this compound, particularly the steric and electronic influence of the naphthalene moiety, make it a compound of considerable interest for creating novel therapeutic agents and for advancing stereoselective synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 4899-26-7; 5696-74-2 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 118-124 °C | |

| Boiling Point | 392.9 °C at 760 mmHg | |

| Flash Point | 122-191.4 °C | |

| Purity | Typically ≥95% | [3] |

| Storage | Store at room temperature | [2] |

Synthesis and Stereochemistry

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the ability to synthesize enantiomerically pure forms of this compound is of paramount importance.

General Synthetic Approach

A common route to β-amino alcohols involves the reduction of α-amino ketones. For this compound, this would typically involve the synthesis of 2-amino-1-(2-naphthyl)ethan-1-one followed by its reduction.

Enantioselective Synthesis

Achieving high enantiopurity can be accomplished through various asymmetric synthesis strategies. One of the most effective methods is the asymmetric reduction of a corresponding ketone precursor using chiral catalysts.

Experimental Protocol: Asymmetric Reduction of 2-Amino-1-(2-naphthyl)ethan-1-one

-

Catalyst Preparation: A chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), is prepared in a suitable solvent under an inert atmosphere.

-

Reaction Setup: The substrate, 2-amino-1-(2-naphthyl)ethan-1-one, is dissolved in an appropriate solvent (e.g., methanol, ethanol) in a reaction vessel.

-

Hydrogenation: The catalyst solution is added to the substrate solution, and the mixture is subjected to hydrogenation at a specific pressure and temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.[4]

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: A racemic mixture of this compound is dissolved in a suitable solvent and treated with an equimolar amount of a chiral acid (e.g., tartaric acid, mandelic acid).

-

Crystallization: The resulting diastereomeric salts are fractionally crystallized from the solution.

-

Separation: The crystals of one diastereomer are separated by filtration.

-

Liberation of Enantiomer: The separated diastereomeric salt is treated with a base to liberate the free amino alcohol.

-

Extraction and Purification: The enantiomerically pure amino alcohol is extracted with an organic solvent, dried, and purified.

Sources

An In-depth Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol (CAS 5696-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2-naphthyl)-1-ethanol is a β-amino alcohol derivative of naphthalene. Its structure, featuring a chiral center and both amino and hydroxyl functional groups, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a valuable building block for the synthesis of more complex molecules and is investigated for its own pharmacological properties. This guide provides a comprehensive overview of its chemical characteristics, synthesis, analytical methods, and its biological implications, with a focus on its potential role in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| CAS Number | 5696-74-2 | [1] |

| Molecular Formula | C₁₂H₁₃NO | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| IUPAC Name | 2-amino-1-(naphthalen-2-yl)ethan-1-ol | |

| Synonyms | α-(Aminomethyl)-2-naphthalenemethanol | [1] |

| Appearance | Solid | [3] |

| Flash Point | 122 °C | |

| Predicted pKa (Strongest Acidic) | 14.5 | |

| Predicted pKa (Strongest Basic) | 9.3 | |

| Predicted logP | 1.8 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-acetylnaphthalene. A plausible and efficient route involves the α-bromination of the ketone followed by nucleophilic substitution with an amine and subsequent reduction of the carbonyl group. An enantioselective approach is crucial for obtaining specific stereoisomers, which often exhibit distinct pharmacological activities.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established organic chemistry principles for the synthesis of β-amino alcohols.

Step 1: α-Bromination of 2-Acetylnaphthalene

-

Dissolve 2-acetylnaphthalene in a suitable solvent such as diethyl ether or acetic acid.

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add one equivalent of bromine (Br₂) dropwise at room temperature while stirring.

-

Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-(2-naphthyl)ethanone.

Step 2: Azide Formation and Reduction to the Amine

-

Dissolve the crude 2-bromo-1-(2-naphthyl)ethanone in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the intermediate α-azido ketone can be reduced to the corresponding amine. A common method is hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. Alternatively, a Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis can be employed.

-

After reduction, work up the reaction to isolate 2-amino-1-(2-naphthyl)ethanone.

Step 3: Reduction of the Ketone to the Alcohol

-

Dissolve 2-amino-1-(2-naphthyl)ethanone in a suitable alcoholic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

For Enantioselective Synthesis:

For the synthesis of a specific enantiomer, an asymmetric reducing agent, such as a chiral borane reagent (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), can be used in the final reduction step.[4] This allows for the stereoselective reduction of the ketone to the desired chiral alcohol.

Analytical Characterization

A comprehensive analysis is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 4H | Aromatic protons of the naphthalene ring |

| ~7.4-7.5 | m | 3H | Aromatic protons of the naphthalene ring |

| ~4.9-5.0 | dd | 1H | -CH(OH)- |

| ~3.0-3.2 | m | 2H | -CH₂-NH₂ |

| ~2.0-3.0 | br s | 3H | -OH and -NH₂ (exchangeable with D₂O) |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary aromatic carbon |

| ~133 | Quaternary aromatic carbon |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~72 | -CH(OH)- |

| ~48 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3250 (medium) | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1650-1550 | N-H bend | Primary amine |

| 1250-1000 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 187

-

Major Fragments:

-

m/z = 157: Loss of CH₂NH₂ (α-cleavage)

-

m/z = 141: Loss of H₂O and CH₃

-

m/z = 129: Naphthyl cation

-

m/z = 30: [CH₂NH₂]⁺

-

Caption: Predicted major fragmentation pathways in EI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity and, with a chiral stationary phase, the enantiomeric excess of the compound.

Proposed HPLC Method for Purity Analysis (Reverse-Phase)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 280 nm

-

Injection Volume: 10 µL

Proposed HPLC Method for Enantiomeric Separation

-

Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 220 nm and 280 nm

Pharmacology and Potential Mechanism of Action

This compound is described as a pharmacological agent, with potential implications for drug development.[3] Its structural similarity to other biologically active amino alcohols suggests it may interact with various biological targets.

Inhibition of Glutathione Reductase

A key proposed mechanism of action, and a potential source of its toxicity, is the inhibition of glutathione reductase.[5] Glutathione reductase is a crucial enzyme in maintaining the cellular redox balance by regenerating reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a primary antioxidant and is essential for detoxifying reactive oxygen species (ROS) and various xenobiotics.

Inhibition of glutathione reductase by this compound or its metabolites could lead to:

-

Depletion of Reduced Glutathione (GSH): This would impair the cell's ability to neutralize ROS, leading to oxidative stress.

-

Increased Oxidative Stress: An accumulation of ROS can damage cellular components, including lipids, proteins, and DNA.

-

Cellular Dysfunction and Toxicity: Uncontrolled oxidative stress can lead to apoptosis or necrosis.

The naphthalene moiety is likely a key contributor to this activity, as other naphthyl-containing compounds have been shown to inhibit glutathione-related enzymes.[6][7]

Caption: Proposed mechanism of action via inhibition of glutathione reductase.

Metabolism

The metabolism of this compound is expected to proceed through phase I and phase II biotransformation pathways, typical for xenobiotics containing hydroxyl and amino groups, as well as an aromatic ring system.

Phase I Metabolism

Phase I reactions may involve oxidation of the naphthalene ring, potentially catalyzed by cytochrome P450 enzymes, to form hydroxylated metabolites.

Phase II Metabolism

Phase II conjugation reactions are likely the major metabolic pathways for this compound.

-

Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The amino group can also potentially undergo N-glucuronidation.[8][9]

-

Sulfation: The hydroxyl group can be sulfated by sulfotransferases (SULTs).[10]

These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. However, some reactive metabolites, such as glucuronide and phenolic hydroxyl groups, have been suggested, which could contribute to its potential toxicity.[11]

Sources

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. (R)-(+)-1-(2-Naphthyl)ethanol | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Expression and inducibility of UDP-glucuronosyltransferases 1-naphthol in human cultured hepatocytes and hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

2-Amino-1-(2-naphthyl)-1-ethanol: Structure, Synthesis, and Application

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2-naphthyl)-1-ethanol is a chiral amino alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a naphthalene moiety, a hydroxyl group, and an amino group, confers specific stereochemical and pharmacological properties. The presence of a chiral center at the carbinol carbon makes it a significant intermediate for the asymmetric synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis and characterization, and insights into its pharmacological relevance.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its application in research and development.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 2-amino-1-(naphthalen-2-yl)ethan-1-ol

-

Common Synonyms : alpha-(Aminomethyl)-2-naphthalenemethanol, 2-amino-1-(2-naphthyl)ethanol.[1][2]

-

CAS Numbers : The compound is referenced under CAS numbers 4899-26-7 and 5696-74-2.[1][2][3] Researchers should reference both when conducting literature searches to ensure comprehensive coverage.

Molecular Formula and Structure

The molecular formula of this compound is C12H13NO .[1][2][3][4][5] The structure consists of an ethanol backbone substituted with a 2-naphthyl group on carbon 1 and an amino group on carbon 2.

Caption: 2D representation highlighting the naphthyl group and the chiral amino alcohol backbone.

Stereochemistry

The presence of a substituent on carbon 1 (the carbinol carbon, C1) creates a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-2-amino-1-(2-naphthyl)-1-ethanol and (S)-2-amino-1-(2-naphthyl)-1-ethanol. The specific stereoisomer used is crucial in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The control of this stereocenter is a key challenge in its synthesis.[6]

Physicochemical Data

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 187.24 g/mol | [1][3][4] |

| Molecular Formula | C12H13NO | [1][3][4][5] |

| Melting Point | 118-124 °C | [1] |

| Density | ~1.182 g/cm³ | [1] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(CN)O | |

| InChIKey | PGJHAXAIVJIVSM-UHFFFAOYSA-N | [7] |

Synthesis and Purification

The synthesis of 1,2-amino alcohols is a well-established field in organic chemistry.[8] A common and reliable method involves the reduction of an α-amino ketone precursor. This approach provides good control over the final product structure.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the reduction of the corresponding ketone, 2-amino-1-(2-naphthyl)ethanone. This precursor can be synthesized from 2-acetylnaphthalene via α-bromination followed by nucleophilic substitution with an amine source.

Illustrative Synthetic Protocol: Ketone Reduction

This protocol describes the reduction of 2-amino-1-(2-naphthyl)ethanone hydrochloride using sodium borohydride.

Expertise & Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is a mild and selective reagent that effectively reduces ketones to alcohols without affecting other functional groups. The reaction is performed in methanol, a protic solvent that facilitates the hydride transfer. Using the hydrochloride salt of the starting material ensures its solubility in the polar solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-1-(2-naphthyl)ethanone hydrochloride (1.0 eq) in anhydrous methanol (20 mL/g) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

-

Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. The slow addition maintains the low temperature and controls the rate of hydrogen gas evolution.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and basify the aqueous solution with 2 M sodium hydroxide (NaOH) to a pH of ~10 to deprotonate the amine.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic solvent isolates the desired product from the aqueous phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the naphthyl protons (aromatic region, ~7.4-8.0 ppm), the methine proton (-CH(OH)-) as a multiplet, the methylene protons (-CH₂-NH₂) as multiplets, and exchangeable peaks for the -OH and -NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect distinct signals for the 10 carbons of the naphthalene ring, a signal for the carbinol carbon (~70-75 ppm), and a signal for the methylene carbon adjacent to the amine (~45-50 ppm).

-

IR (Infrared Spectroscopy): Look for characteristic broad absorption bands for the O-H and N-H stretches (around 3300-3400 cm⁻¹) and strong absorptions corresponding to the C-N and C-O single bonds.

-

MS (Mass Spectrometry): The molecular ion peak [M]+ should be observed at m/z = 187.24, confirming the molecular weight.

Protocol: Purity Assessment by Reverse-Phase HPLC

Trustworthiness: This protocol is self-validating by including a system suitability test to ensure the chromatographic system is performing correctly before sample analysis.

-

Materials: HPLC-grade acetonitrile and water, formic acid, synthesized compound.

-

Instrumentation:

-

HPLC system with UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm (naphthalene chromophore).

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 5 minutes.

-

-

System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

-

Analysis: Inject the prepared sample. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Protocol: Enantiomeric Purity by Chiral HPLC

-

Instrumentation:

-

HPLC system with UV detector.

-

Chiral stationary phase column (e.g., cellulose- or amylose-based).

-

-

Methodology:

-

Mobile Phase: Typically an isocratic mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 Hexane:IPA + 0.1% DEA.

-

Analysis: Inject a solution of the racemic compound to establish the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample under the same conditions.

-

Enantiomeric Excess (ee) Calculation: The ee is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

-

Pharmacological Context and Biological Activity

This compound is not just a synthetic intermediate; it is also recognized as a pharmacological agent. Its structural similarity to known beta-blockers and other sympathomimetic amines suggests potential interactions with adrenergic receptors.

Metabolic Pathways and Toxicological Considerations

Research indicates that the compound can undergo metabolism to form reactive glucuronide and phenolic hydroxyl metabolites. A significant finding is its potential to inhibit glutathione reductase, an enzyme crucial for cellular detoxification of reactive oxygen species. This inhibition could lead to increased oxidative stress and may be linked to potential carcinogenicity, a critical consideration in any drug development program involving this scaffold.

Application in Drug Discovery

The primary value of this molecule in drug development lies in its role as a chiral intermediate.[9][10] It provides a pre-formed stereocenter and functional groups (hydroxyl and amino) that can be readily modified to synthesize a library of derivatives for screening against various biological targets. It has been investigated as a key intermediate in the synthesis of drugs targeting neurological disorders.[9][10]

Conclusion

This compound is a multifaceted compound with significant utility in synthetic and medicinal chemistry. Its well-defined molecular structure, stereochemical properties, and versatile functional groups make it an important tool for researchers. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective application. Furthermore, awareness of its metabolic fate and potential toxicological profile is paramount for professionals in drug development aiming to leverage this valuable chemical scaffold.

References

- 2-Amino-1-(2-naphthyl)ethanol | CAS 4899-26-7 | SCBT. (URL: )

- 5696-74-2 (4899-26-7)|2-Amino-1-(2-naphthyl)ethanol - Shanghai Canbi Pharma Ltd. (URL: )

- 2-Amino-1-(2-naphthyl)ethanol - Amerigo Scientific. (URL: )

- 5696-74-2, 2-amino-1-(2-naphthyl)ethanol Formula - Echemi. (URL: )

- This compound, 4899-26-7 - Chemcd. (URL: )

- 4899-26-7, this compound Formula - ECHEMI. (URL: )

- 2-Amino-2-(1-Naphthyl)Ethanol - Chem-Impex. (URL: )

- This compound | 5696-74-2 | FAA69674 - Biosynth. (URL: )

- 2-amino-1-(2-naphthyl)ethanol | 5696-74-2 - ChemicalBook. (URL: )

- 2-amino-1-(2-naphthyl)ethanol 5696-74-2 wiki - Guidechem. (URL: )

- 2-Amino-2-(1-Naphthyl)Ethanol | 86217-42-7 - J&K Scientific. (URL: )

- This compound | 4899-26-7 | Benchchem. (URL: )

- Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. (URL: )

Sources

- 1. canbipharm.com [canbipharm.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-1-(2-naphthyl)ethanol - Amerigo Scientific [amerigoscientific.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physical Properties of 2-Amino-1-(2-naphthyl)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2-naphthyl)-1-ethanol is a chiral amino alcohol that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a naphthalene moiety and a 1,2-amino alcohol functional group, makes it a significant precursor in the development of pharmaceuticals and a useful tool in chiral separations.[1][2] The presence of both a basic amino group and an acidic hydroxyl group, along with a stereogenic center, imparts unique chemical and physical properties that are critical for its application in asymmetric synthesis and the resolution of racemic mixtures.[3][4] This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed methodologies for their determination.

Chemical Structure and Identification

-

IUPAC Name: 2-Amino-1-(naphthalen-2-yl)ethan-1-ol

-

Synonyms: α-(Aminomethyl)-2-naphthalenemethanol[5]

-

Molecular Formula: C₁₂H₁₃NO[6]

-

Molecular Weight: 187.24 g/mol [7]

Core Physical Properties

A thorough understanding of the physical properties of this compound is essential for its effective use in research and development. These properties dictate the conditions required for its storage, handling, and application in various chemical transformations.

| Property | Value | Source(s) |

| Appearance | White to reddish flakes or solid | [8] |

| Melting Point | 118 °C or 122-124 °C (for the racemic mixture) | [9] |

| Boiling Point | 392.9 ± 22.0 °C (Predicted at 760 mmHg) | [9] |

| Density | 1.182 g/cm³ | [9] |

| Flash Point | 191.4 °C | [10] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. Limited solubility in water. | [3][11] |

| Optical Rotation | Specific rotation values are dependent on the enantiomeric form and the solvent used. | [12] |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the racemic mixture has a reported melting point in the range of 118-124 °C.[9] A sharp melting point range typically indicates a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point of this compound is predicted to be 392.9 °C at atmospheric pressure.[9] However, due to the potential for decomposition at high temperatures, experimental determination is often performed under reduced pressure.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

-

Apparatus Setup: A small amount of the liquid is placed in a distillation flask connected to a vacuum source and a manometer. A thermometer is positioned with the bulb below the side arm of the flask.

-

Heating: The flask is heated gently in a heating mantle.

-

Observation: The temperature at which the liquid boils and the corresponding pressure are recorded. The boiling point at atmospheric pressure can then be estimated using a nomograph.

Solubility

This compound is generally soluble in polar organic solvents like ethanol, methanol, and acetonitrile, which can be attributed to the hydrogen bonding capabilities of its amino and hydroxyl groups.[3][11] Its solubility in water is limited due to the hydrophobic nature of the large naphthalene ring system.

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is considered soluble. If not, the mixture can be gently heated to assess temperature effects on solubility.

Optical Rotation

As a chiral molecule, this compound exists as a pair of enantiomers, (R) and (S). Each enantiomer will rotate plane-polarized light to an equal but opposite degree.[12] The specific rotation is a characteristic physical property of an enantiomerically pure compound and is measured using a polarimeter.[13] The value depends on the concentration of the sample, the path length of the light, the temperature, the solvent, and the wavelength of the light used.[12]

Experimental Protocol: Measurement of Specific Rotation

-

Solution Preparation: A solution of the enantiomerically pure compound is prepared by accurately weighing the sample and dissolving it in a known volume of a specified solvent.

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length, and the observed rotation is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[14]

Caption: Workflow for Measuring Specific Rotation.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methine proton adjacent to the hydroxyl group, the methylene protons of the aminoethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of these protons provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronic environment of each carbon, with the carbons attached to the electronegative oxygen and nitrogen atoms appearing at a lower field.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and collecting the attenuated total reflectance.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 187. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen or oxygen atoms and loss of small neutral molecules like water.[8]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Applications in Asymmetric Synthesis and Resolution

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis. The enantiomerically pure forms can be used as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction.[1] Additionally, the racemic mixture can be used to resolve racemic acids through the formation of diastereomeric salts, which can then be separated by fractional crystallization.[2]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. A thorough understanding and accurate measurement of these properties are fundamental for the successful application of this versatile compound in research, development, and industrial processes.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Amerigo Scientific. (n.d.). 2-Amino-1-(2-naphthyl)ethanol.

- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). National Institutes of Health.

- Wikipedia. (n.d.). Specific rotation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).

- Periasamy, M., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828–3833. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108).

- Chemcd. (n.d.). This compound, 4899-26-7.

- Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- Chemistry LibreTexts. (2020). 3.6: Optical Activity.

- Wikipedia. (n.d.). Chiral resolution.

- ResearchGate. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol.

- Amerigo Scientific. (n.d.). 2-Amino-1-(2-naphthyl)ethanol.

- ResearchGate. (n.d.). Kinetic resolution of racemic 1,2‐amino alcohols.

- Chemistry LibreTexts. (2021). 4.5: Optical Activity.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). IR-UV depletion spectra of the 1 : 1 complexes between (S)....

- National Institutes of Health. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives.

- Frontiers. (n.d.). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters.

- NIST. (n.d.). Ethanol, 2-[(1-methylethyl)amino]-.

- Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.

- National Institutes of Health. (n.d.). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed.

- FooDB. (n.d.). Showing Compound 2-Aminoethanol (FDB000769).

- Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8).

- NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. CAS # 5696-74-2 (4899-26-7), 2-Amino-1-(2-naphthyl)ethanol, alpha-(Aminomethyl)-2-naphthalenemethanol - chemBlink [chemblink.com]

- 6. 2-Amino-1-(2-naphthyl)ethanol - Amerigo Scientific [amerigoscientific.com]

- 7. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 8. whitman.edu [whitman.edu]

- 9. mdpi.com [mdpi.com]

- 10. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. CAS 35265-04-4: 2-[(1-Methylpropyl)amino]ethanol [cymitquimica.com]

- 12. s4science.at [s4science.at]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Chiral Properties and Applications of 2-Amino-1-(2-naphthyl)-1-ethanol

Authored by Gemini, Senior Application Scientist

Abstract

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks, chiral auxiliaries, and ligands for metal-catalyzed reactions.[1][2] Among these, 2-Amino-1-(2-naphthyl)-1-ethanol stands out due to the unique steric and electronic properties conferred by its naphthyl moiety. This guide provides an in-depth examination of the chiral properties of this versatile compound. We will explore its stereochemical profile, robust methodologies for enantioselective synthesis and resolution, analytical techniques for determining enantiomeric purity, and its critical applications in driving stereoselective transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct chiral characteristics of this compound in their synthetic endeavors.

The Stereochemical Profile of this compound

This compound is a vicinal amino alcohol with two contiguous stereocenters at the C1 (bearing the hydroxyl group) and C2 (bearing the amino group) positions. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relationship between the functional groups defines them as either erythro or threo diastereomers. The enantiomerically pure forms of this compound are crucial for its applications in asymmetric synthesis, where a well-defined three-dimensional structure is necessary to control the stereochemical outcome of a reaction.[3]

The bulky 2-naphthyl group plays a pivotal role in establishing a rigid and predictable chiral environment. This steric hindrance is fundamental to its efficacy as a chiral auxiliary and ligand, as it effectively shields one face of a reactive intermediate, directing the approach of incoming reagents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| CAS Number (Racemate) | 5696-74-2 |

| Appearance | Solid |

Note: Specific rotation and other enantiomer-specific data can vary based on the solvent and measurement conditions. Researchers should consult specific literature for precise values.

Synthesis and Enantiomeric Resolution

The generation of enantiomerically pure this compound is a primary objective for its practical use. This can be achieved either through direct enantioselective synthesis or by resolving a racemic mixture.

2.1. Enantioselective Synthesis

Modern synthetic strategies increasingly focus on the direct formation of a single enantiomer to maximize efficiency. Key approaches include:

-

Asymmetric Reduction of α-Amino Ketones: The catalytic asymmetric hydrogenation of the corresponding α-amino ketone precursor using chiral rhodium or ruthenium catalysts provides a direct route to the desired chiral 1,2-amino alcohol.[1]

-

Sharpless Asymmetric Aminohydroxylation: This powerful method can introduce the amino and hydroxyl groups across an alkene in a stereocontrolled manner, although yields can sometimes be moderate due to regioselectivity challenges.[4]

-

Biocatalytic Approaches: Engineered enzymes, such as amine dehydrogenases (AmDHs), can perform asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity under mild conditions, offering a green and efficient alternative to traditional chemical methods.[5]

2.2. Optical Resolution of Racemic Mixtures

When a racemic mixture is synthesized, optical resolution is required to separate the enantiomers. Classical chemical resolution through the formation of diastereomeric salts remains a robust and widely used technique.[3]

This method relies on the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid or a complexing agent like 1,1'-Bi-2-naphthol (BINOL) in the presence of boric acid.[6] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amino alcohol can be recovered by treating the isolated salt with a base to neutralize the chiral acid.

Caption: Workflow for classical resolution via diastereomeric salt formation.

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add one equivalent of an enantiopure resolving agent (e.g., L-(+)-tartaric acid). Heat the mixture gently to ensure complete dissolution.

-

Causality: Methanol is often chosen for its ability to dissolve the initial components and the resulting salt mixture at elevated temperatures, while allowing for differential solubility upon cooling, which is critical for fractional crystallization.

-

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Causality: Slow cooling promotes the formation of larger, purer crystals, minimizing the co-precipitation of the more soluble diastereomer.

-

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add an aqueous base (e.g., 1 M NaOH) until the solution is basic (pH > 10). This neutralizes the chiral acid, liberating the free amino alcohol.

-

Extraction: Extract the liberated enantiomerically enriched amino alcohol into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification and Analysis: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the product must be determined using an appropriate analytical technique, such as chiral HPLC.

Analytical Techniques for Enantiomeric Discrimination

Verifying the success of a resolution or an enantioselective synthesis requires a reliable analytical method to quantify the enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct analysis using a chiral stationary phase (CSP) is the most common and accurate method for determining the enantiomeric excess of chiral compounds.[7]

A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica gel). When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different stabilities, leading to different retention times and thus separation. Polysaccharide-based CSPs are often effective for separating amino alcohol enantiomers.[8][9]

-

Column Selection: Utilize a polysaccharide-based CSP, such as a Chiralcel OD-H or a similar column known for resolving amines and alcohols.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol).[7] Small amounts of additives like triethylamine (TEA) and trifluoroacetic acid (TFA) are often required.

-

Causality: TEA is a basic modifier that competes with the analyte for active sites on the silica support, preventing peak tailing common with amines. TFA can improve peak shape by forming ion pairs with the analyte.[7]

-

-

Sample Preparation: Prepare a dilute solution of the amino alcohol sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

-

Analysis:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25-30 °C.[7]

-

Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., 254 nm).

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample.

-

-

Data Interpretation: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) is calculated from the integrated peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Applications in Asymmetric Synthesis

The value of enantiopure this compound lies in its application as a powerful tool to control stereochemistry in other reactions.

4.1. Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction.[10][11] After the reaction, the auxiliary is removed and can often be recovered. The amino alcohol can be converted into a chiral imine intermediate, which then directs the facial approach of a nucleophile, for example, in a Staudinger cycloaddition.[3] The steric bulk of the naphthyl group provides a highly effective shield, leading to high diastereoselectivity.

4.2. Chiral Ligand

The vicinal amino and hydroxyl groups of this compound make it an excellent bidentate ligand.[1] These two groups can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), creating a stable chelate complex. This complex forms a defined chiral environment around the metal's active site, enabling it to catalyze reactions with high enantioselectivity.[3]

Caption: this compound as a bidentate chiral ligand.

Table 2: Applications in Asymmetric Catalysis

| Application | Reaction Type | Role of the Amino Alcohol | Mechanism of Stereocontrol |

| Chiral Auxiliary | Staudinger Cycloaddition | Forms a chiral imine intermediate with the substrate. | The bulky naphthyl group directs the approach of the ketene nucleophile to one face of the imine.[3] |

| Chiral Ligand | Asymmetric Hydrosilylation | Forms a chiral complex with a metal catalyst (e.g., Rhodium). | Creates a chiral pocket around the metal's active site, controlling the stereochemistry of Si-H bond addition.[3] |

| Chiral Ligand | Asymmetric Suzuki Coupling | Stabilizes and imparts chirality to a Palladium nanoparticle catalyst. | The ligand's structure dictates the geometry of the active species, influencing the reductive elimination step.[3] |

Conclusion

This compound is a powerful and versatile molecule whose value is intrinsically linked to its chirality. Its well-defined stereochemical structure, governed by two stereocenters and a sterically demanding naphthyl group, makes it a highly effective component in asymmetric synthesis. Understanding the methods for its enantioselective synthesis, resolution, and analysis is critical for its successful application. As a chiral auxiliary and a ligand, it provides chemists with a reliable tool for constructing complex, enantiomerically pure molecules, underscoring its continued importance in pharmaceutical development and fine chemical synthesis.

References

- Stereochemical Considerations and Chiral Discrimination in 2 Amino 1 2 Naphthyl 1 Ethanol. (n.d.). Benchchem.

- This compound | 5696-74-2. (n.d.). Biosynth.

- (a and b) Calculated structures for the... (n.d.). ResearchGate.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International.

- 2-Amino-1-(1-naphthyl)ethanol | 23913-55-5. (n.d.). Benchchem.

- 2-Amino-2-(1-Naphthyl)Ethanol. (n.d.). Chem-Impex.

- Chiral auxiliary. (n.d.). Wikipedia.

- Kinetic resolution of racemic 1,2‐amino alcohols. (2019). ResearchGate.

- 2-Amino-1-(2-naphthyl)ethanol. (n.d.). Amerigo Scientific.

- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.

- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-portal.org.

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.

- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2025). ResearchGate.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

- Synthesis of Novel H8-Binaphthol-based Chiral Receptors and Their Applications in Enantioselective Recognition of 1,2 - Amino alcohols. (n.d.). SciSpace.

- 2-Amino-2-(1-Naphthyl)Ethanol | 86217-42-7. (n.d.). J&K Scientific.

- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.

- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). Benchchem.

- Design of a binaphthyl-based axially chiral amino acid as an organocatalyst for direct asymmetric aldol reactions. (2006). Chemical & Asian Journal.

- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESIS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Chiral Auxiliaries [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Properties of (R)-2-amino-2-(naphthalen-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-2-(naphthalen-2-yl)ethanol is a chiral amino alcohol that serves as a crucial building block in the asymmetric synthesis of various biologically active molecules. Its rigid naphthalene moiety and chiral amino alcohol functionality make it a valuable precursor, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important chiral intermediate, with a focus on methodologies relevant to researchers and professionals in drug development. The structural features of (R)-2-amino-2-(naphthalen-2-yl)ethanol are pivotal to its utility as a chiral synthon, especially in the preparation of β-adrenergic receptor blockers.

Synthesis of (R)-2-amino-2-(naphthalen-2-yl)ethanol

The enantioselective synthesis of (R)-2-amino-2-(naphthalen-2-yl)ethanol is of paramount importance to ensure the stereochemical purity of the final active pharmaceutical ingredients. The primary strategies for obtaining this chiral amino alcohol involve asymmetric reduction of a corresponding ketone precursor followed by introduction of the amino group, or the chiral resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalytic Reduction of a Haloketone Precursor

A highly efficient and environmentally benign approach to obtaining the chiral backbone of (R)-2-amino-2-(naphthalen-2-yl)ethanol involves the asymmetric reduction of a prochiral ketone. A key intermediate in this pathway is 2-bromo-1-(naphthalen-2-yl)ethanone, which can be stereoselectively reduced to the corresponding (R)-2-bromo-1-(naphthalen-2-yl)ethanol. This chiral halohydrin can then be converted to the desired amino alcohol.

Workflow for the Asymmetric Synthesis:

Figure 1: Asymmetric synthesis of (R)-2-amino-2-(naphthalen-2-yl)ethanol.

Experimental Protocol: Biocatalytic Reduction

This protocol is based on the biocatalytic reduction of 2-bromo-1-(naphthalen-2-yl)ethanone.

-

Cultivation of Biocatalyst: A suitable microorganism, such as a strain of Lactobacillus, is cultivated in an appropriate growth medium.

-

Bioreduction: The resting cells of the microorganism are harvested and suspended in a buffer solution. 2-bromo-1-(naphthalen-2-yl)ethanone is added to the cell suspension.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and pH, with gentle agitation to ensure proper mixing.

-

Work-up and Purification: After the reaction is complete, the product, (R)-2-bromo-1-(naphthalen-2-yl)ethanol, is extracted from the reaction mixture using an organic solvent. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by column chromatography.

Experimental Protocol: Nucleophilic Substitution

The conversion of the chiral bromohydrin to the corresponding amino alcohol is achieved through a nucleophilic substitution reaction.

-

Reaction Setup: (R)-2-bromo-1-(naphthalen-2-yl)ethanol is dissolved in a suitable solvent, such as ethanol, in a pressure vessel.

-

Amination: A solution of ammonia in ethanol is added to the vessel.

-

Reaction Conditions: The vessel is sealed and heated to a temperature that facilitates the substitution reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and washed to remove any remaining inorganic salts. The crude product can be purified by recrystallization or column chromatography to yield (R)-2-amino-2-(naphthalen-2-yl)ethanol.

Chiral Resolution of Racemic 2-amino-2-(naphthalen-2-yl)ethanol

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-2-(naphthalen-2-yl)ethanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Figure 2: Chiral resolution of racemic 2-amino-2-(naphthalen-2-yl)ethanol.

Physicochemical Properties

The physicochemical properties of (R)-2-amino-2-(naphthalen-2-yl)ethanol are crucial for its handling, characterization, and application in synthesis. While specific data for the (R)-enantiomer is not widely published, data for the racemic mixture and related compounds can provide valuable insights.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available for the pure (R)-enantiomer. The racemate has a reported melting point of 118 °C.[1] |

| Optical Rotation | Data not available. The sign of rotation for the (R)-enantiomer would be opposite to that of the (S)-enantiomer. |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, the methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the ethanolamine side chain.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the naphthalene ring and the ethanolamine side chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine functional groups, as well as C-H and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.

Pharmacological Properties and Applications

(R)-2-amino-2-(naphthalen-2-yl)ethanol is a key precursor in the synthesis of β-adrenergic receptor blockers, commonly known as beta-blockers.[2] These drugs are widely used in the treatment of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[3][4][5]

The stereochemistry of the amino alcohol is critical for the pharmacological activity of the final beta-blocker. The (S)-enantiomer of many beta-blockers is significantly more potent than the (R)-enantiomer. Consequently, the use of enantiomerically pure (R)-2-amino-2-(naphthalen-2-yl)ethanol as a starting material is essential for the synthesis of the desired active enantiomer of the drug.

The naphthalene moiety of (R)-2-amino-2-(naphthalen-2-yl)ethanol contributes to the lipophilicity of the final drug molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, and metabolism.

Signaling Pathway of β-Adrenergic Receptor Blockade:

Figure 3: Simplified signaling pathway of β-adrenergic receptor activation and blockade.

Conclusion

(R)-2-amino-2-(naphthalen-2-yl)ethanol is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of beta-blockers. The enantioselective synthesis of this compound is crucial for the production of stereochemically pure active pharmaceutical ingredients. This technical guide has provided an overview of the key synthetic strategies, including asymmetric biocatalysis and chiral resolution, as well as the physicochemical and pharmacological properties of this important chiral intermediate. The methodologies and data presented herein are intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

References

- J&K Scientific. 2-Amino-2-(1-Naphthyl)Ethanol | 86217-42-7. [Link]

- Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

- Mauleón, D., Pujol, M. D., & Rosell, G. (1988). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 31(11), 2122–2126. [Link]

- TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]

- ResearchGate.

- Semantic Scholar. Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. [Link]

- PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]

- SIELC Technologies. Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-. [Link]

- PubChem. (R)-(+)-1-(2-Naphthyl)ethanol. [Link]

- Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

- Organic Syntheses. 2-bromonaphthalene. [Link]

- ResearchGate. Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. [Link]

- ResearchGate. Synthesis of chiral amino-alcohols. [Link]

- Metadiary. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

- PubChem. 2-Naphthaleneethanol. [Link]

- NIST WebBook. α-Methyl-2-naphthalenemethanol. [Link]

- Wikipedia. Discovery and development of beta-blockers. [Link]

- CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

- ResearchGate.

- Krause & Pachernegg. Pharmacological properties of beta-adrenoceptor blocking drugs. [Link]

- Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]

- PubMed. β-blockers: a review of their pharmacological and physiological diversity in hypertension. [Link]

Sources

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. jmedchem.com [jmedchem.com]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

An In-Depth Technical Guide to (S)-2-amino-2-(naphthalen-2-yl)ethanol: A Key Chiral Synthon in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

Chiral 1,2-amino alcohols are a privileged structural motif in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often paramount to their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. The precise three-dimensional arrangement of the amine and alcohol functionalities allows for specific interactions with biological targets like enzymes and receptors, which is fundamental to drug efficacy and safety.[1] (S)-2-amino-2-(naphthalen-2-yl)ethanol, a chiral amino alcohol featuring a bulky naphthalene moiety, is a valuable building block in asymmetric synthesis, particularly in the development of neurologically active compounds and other therapeutic agents.[2][3] This guide provides a comprehensive overview of its characteristics, synthesis, and analytical protocols, offering field-proven insights for its application in research and drug development.

Section 1: Core Characteristics and Physicochemical Properties

(S)-2-amino-2-(naphthalen-2-yl)ethanol is a chiral primary amino alcohol. While extensive peer-reviewed data on its specific physical properties is not abundant, its characteristics can be inferred from its structure and data on analogous compounds.

Chemical and Physical Properties

A summary of the known and predicted properties of (S)-2-amino-2-(naphthalen-2-yl)ethanol is presented in Table 1.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| CAS Number | 191109-49-6 | [4] |

| Appearance | Expected to be a solid at room temperature. | |

| Purity | Commercially available up to 97-98%. | |

| Storage Conditions | Store at 2-8°C, protected from light, in an inert atmosphere. |

Section 2: Synthesis of Enantiomerically Pure (S)-2-amino-2-(naphthalen-2-yl)ethanol

The enantioselective synthesis of (S)-2-amino-2-(naphthalen-2-yl)ethanol is crucial for its use in pharmaceutical development. The most logical and effective approach, based on established methodologies for similar compounds, involves the asymmetric reduction of a prochiral ketone precursor followed by chemical transformations. A robust synthetic pathway is outlined below, starting from the commercially available 2-acetonaphthone.

Synthetic Strategy: A Multi-step Approach to Enantiopurity

The synthesis of (S)-2-amino-2-(naphthalen-2-yl)ethanol can be achieved through a four-step process, as conceptualized in the following workflow diagram. This strategy ensures high enantiomeric excess (>99% ee) of the desired product.

Caption: Synthetic workflow for (S)-2-amino-2-(naphthalen-2-yl)ethanol.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for each synthetic step, ensuring a self-validating system for producing the target compound with high purity.

Step 1: α-Bromination of 2-Acetonaphthone

This initial step prepares the precursor for the key asymmetric reduction.

-

Reaction: 2-Acetonaphthone is brominated at the α-position to yield 2-bromo-1-(naphthalen-2-yl)ethanone.

-

Protocol:

-

Dissolve 2-acetonaphthone (1 equivalent) in a suitable solvent such as methanol or acetic acid.

-

Slowly add bromine (1 equivalent) dropwise at room temperature while stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(naphthalen-2-yl)ethanone.[3]

-

Step 2: Asymmetric Reduction to (R)-2-Naphthyl Oxirane

This is the critical chirality-inducing step. The use of a chiral reducing agent like (-)-β-chlorodiisopinocampheylborane (DIP-Chloride) is a well-established method for the asymmetric reduction of α-haloketones.[3]

-

Reaction: Asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone with (-)-DIP-Chloride, followed by in-situ cyclization with a base, affords (R)-2-naphthyl oxirane with high enantiomeric excess.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve (-)-DIP-Chloride (1.1 equivalents) in anhydrous THF and cool to -25°C.

-

Slowly add a solution of 2-bromo-1-(naphthalen-2-yl)ethanone (1 equivalent) in anhydrous THF.

-

Stir the reaction mixture at -25°C for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium hydroxide.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate oxirane formation.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (R)-2-naphthyl oxirane by flash column chromatography. The enantiomeric excess of the oxirane should be determined at this stage using chiral HPLC.

-

Step 3: Nucleophilic Ring-Opening of the Oxirane with Azide

This step introduces the nitrogen functionality with inversion of stereochemistry.

-

Reaction: The epoxide ring of (R)-2-naphthyl oxirane is opened by sodium azide to yield (S)-2-azido-2-(naphthalen-2-yl)ethanol.

-

Protocol:

-

Dissolve (R)-2-naphthyl oxirane (1 equivalent) in a mixture of methanol and water.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents).

-

Heat the mixture to reflux (approximately 60-70°C) and stir for 8-12 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido alcohol.

-

Purify by flash column chromatography to obtain pure (S)-2-azido-2-(naphthalen-2-yl)ethanol. The enantiomeric excess of this intermediate has been reported to be greater than 99%.[3]

-

Step 4: Reduction of the Azide to the Primary Amine

The final step yields the target amino alcohol.

-

Reaction: The azide group of (S)-2-azido-2-(naphthalen-2-yl)ethanol is reduced to a primary amine using a standard reducing agent like lithium aluminum hydride or by catalytic hydrogenation.

-

Protocol (using Lithium Aluminum Hydride):

-

Under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF and cool to 0°C.

-